N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide
Description
N-[2-(Propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a heterocyclic organic compound featuring a benzimidazole core substituted with a propan-2-yl group at position 2 and a thiophene-2-sulfonamide moiety at position 6. The benzimidazole scaffold is renowned for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The thiophene sulfonamide group introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydropteroate synthase) .
Properties
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-9(2)14-15-11-6-5-10(8-12(11)16-14)17-21(18,19)13-4-3-7-20-13/h3-9,17H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFWHSCAHMTOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptobenzimidazole with 2-bromoacetophenone to form the benzimidazole-thiophene intermediate. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole moiety is known to interact with nucleic acids, while the thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from the synergistic integration of a benzimidazole core, thiophene sulfonamide, and isopropyl substituent. Below is a comparative analysis with key analogs:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| N-[2-(Propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide | Benzimidazole | Thiophene-2-sulfonamide, Propan-2-yl | Antimicrobial, Enzyme inhibition (hypothesized) | — |
| N-(4-Aminophenyl)thiophene-2-sulfonamide | Phenyl | Thiophene-2-sulfonamide, Amino group | Target-specific bioactivity | |
| N-(1,3-Benzothiazol-2-yl)arylamides | Benzothiazole | Aryl amide | Antibacterial | |
| Thiophene-based pyridazinones | Pyridazinone | Thiophene | Antimicrobial | |
| N-[2-(Fluorophenyl)amino...]propanamide | Benzothiazole | Fluorophenyl, Sulfanyl | Enhanced pharmacokinetics | |
| 3-(Benzenesulfonyl)-N-{...}propanamide | Triazole-thiazole | Benzenesulfonyl | Undisclosed (structural focus) |
Key Differentiators
Core Structure: The benzimidazole core distinguishes it from benzothiazole () and pyridazinone () derivatives. Compared to phenyl-based analogs (), the benzimidazole core offers greater rigidity and hydrogen-bonding capacity, enhancing target binding .
The thiophene sulfonamide group may confer dual functionality: sulfonamide-mediated enzyme inhibition and thiophene’s metabolic stability .
Biological Activity: While thiophene-pyridazinones () and benzothiazoles () show antimicrobial activity, the target compound’s benzimidazole core could broaden its spectrum to include antiviral or antiparasitic effects, as seen in other benzimidazole drugs (e.g., albendazole) . Fluorinated analogs () exhibit enhanced activity against resistant strains, suggesting that the target compound’s non-fluorinated structure may prioritize safety over potency .
Research Findings and Implications
- Enzyme Inhibition: Sulfonamide groups are known to inhibit carbonic anhydrase and dihydropteroate synthase. The thiophene sulfonamide in the target compound may similarly disrupt microbial folate synthesis .
- Antimicrobial Potential: Benzimidazole derivatives are active against Helicobacter pylori and Candida albicans. The propan-2-yl group could enhance efficacy in acidic environments (e.g., gastrointestinal tract) .
- Structural Tunability : The compound’s scaffold allows for modifications (e.g., introducing halogens or altering sulfonamide groups) to optimize activity, as demonstrated in fluorinated benzothiazoles () .
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, including in vitro studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a thiophene sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 295.35 g/mol. The presence of both the benzimidazole and thiophene rings suggests a diverse pharmacological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant activity against a range of bacterial pathogens. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.25 | 0.30 |
| Escherichia coli | 0.50 | 0.60 |
The compound also exhibited strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
The mechanism underlying the antimicrobial activity of this compound involves inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets have been reported to range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR . This dual-targeting approach may enhance its efficacy against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer potential.
Case Studies
A study investigating various benzimidazole derivatives indicated that compounds with similar structures could induce apoptosis in cancer cells and inhibit cell cycle progression . The specific effects on different cancer cell lines are still under investigation, but initial findings suggest promising results in inhibiting tumor growth.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | TBD | Induction of apoptosis |
| MCF7 (Breast carcinoma) | TBD | Cell cycle arrest |
Toxicity Profile
The hemolytic activity of this compound was assessed, showing low toxicity with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Benzimidazole formation | 1,2-diaminobenzene, 2-propanol, HCl, reflux, 8h | 60-70% | |
| Sulfonylation | Thiophene-2-sulfonyl chloride, Et₃N, DCM, 0°C→RT | 50-65% |
Advanced: How can competing N-alkylation pathways during benzimidazole functionalization be mitigated?
Answer:
Competing alkylation at the benzimidazole’s N1 position (vs. the desired C6 substitution) is a common challenge. Strategies include:
- Steric Control : Use of bulky directing groups (e.g., 2-propanyl) to favor C6 substitution, as steric hindrance at N1 reduces undesired alkylation .
- Regioselective Catalysis : Employing transition-metal catalysts (e.g., Pd(OAc)₂) to direct sulfonylation to the electron-rich C6 position, as demonstrated in related sulfonamide syntheses .
- Kinetic Monitoring : Real-time NMR or TLC to track reaction progression and adjust stoichiometry (e.g., limiting sulfonyl chloride equivalents) .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, benzimidazole NH at δ 12.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆N₃O₂S₂: calculated 334.0632).
- X-ray Crystallography : For unambiguous confirmation of the crystal structure, utilizing SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced: How do hydrogen-bonding motifs in the crystal lattice influence physicochemical properties?
Answer:
The compound’s sulfonamide (-SO₂NH-) and benzimidazole (NH) groups participate in intermolecular hydrogen bonds, affecting solubility and stability. Graph set analysis (as in ) reveals:
- N—H···O/S Bonds : Forming chains (C(4) motifs) that stabilize the lattice.
- Impact on Solubility : Strong H-bonding reduces aqueous solubility but enhances thermal stability (e.g., melting point >200°C).
- Design Implications : Modifying substituents (e.g., introducing polar groups) can disrupt H-bond networks to improve bioavailability .
Basic: What are the key reactivity patterns of the thiophene-sulfonamide moiety?
Answer:
- Electrophilic Substitution : Thiophene undergoes halogenation or nitration at the 5-position under mild conditions (HNO₃/AcOH, 0°C) .
- Nucleophilic Attack : Sulfonamide’s NH group reacts with acyl chlorides or alkyl halides (e.g., benzoylation with BzCl/Et₃N) .
- Oxidative Stability : Thiophene is prone to oxidation (e.g., with m-CPBA), requiring inert atmospheres during reactions .
Advanced: How can computational methods aid in predicting biological activity?
Answer:
- Molecular Docking : Simulations using AutoDock Vina to assess binding affinity with targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s role in enzyme inhibition .
- QSAR Modeling : Correlating electronic parameters (e.g., Hammett σ values for substituents) with anti-inflammatory activity .
- DFT Calculations : To map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots for reactivity predictions .
Basic: What are common byproducts in the synthesis, and how are they resolved?
Answer:
- N1-Sulfonylated Isomer : A regioisomer formed during sulfonylation. Mitigated via column chromatography (eluent: 3:7 EtOAc/hexane) .
- Oxidized Thiophene Derivatives : Byproducts from unintended oxidation. Prevented by using anhydrous solvents and nitrogen atmospheres .
- Unreacted Benzimidazole Intermediate : Removed via acid-base extraction (e.g., HCl wash) .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Answer:
- One-Pot Methods : Sequential benzimidazole formation and sulfonylation without isolating intermediates, reducing solvent waste and time .
- Microwave-Assisted Synthesis : Accelerating condensation steps (e.g., 80°C, 30 min vs. 8h reflux) .
- Catalytic Systems : Using CeCl₃·7H₂O/NaI to enhance sulfonamide bond formation efficiency (yield improvement: ~15%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
